

# A Spectroscopic Comparison: 6-(Methoxycarbonyl)nicotinic Acid and its Synthetic Precursors

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## Compound of Interest

Compound Name: **6-(Methoxycarbonyl)nicotinic acid**

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A detailed analysis of the spectroscopic characteristics differentiating **6-(Methoxycarbonyl)nicotinic acid** from its starting materials, nicotinic acid and methyl isonicotinate, providing researchers with key data for reaction monitoring and product characterization.

This guide presents a comprehensive spectroscopic comparison of the pharmaceutical intermediate, **6-(Methoxycarbonyl)nicotinic acid**, with its common synthetic precursors, nicotinic acid and methyl isonicotinate. The objective is to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies to distinguish these compounds and monitor the progress of synthesis. The following sections provide a detailed breakdown of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols and a visual representation of the synthetic pathway.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-(Methoxycarbonyl)nicotinic acid**, nicotinic acid, and methyl isonicotinate.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm, Multiplicity, (Coupling Constant J, Hz), Integration, Assignment	Solvent
6-(Methoxycarbonyl)nicotinic acid	9.25 (d, J=2.1 Hz, 1H, H-2), 8.53 (dd, J=8.2, 2.1 Hz, 1H, H-4), 8.21 (d, J=8.2 Hz, 1H, H-5), 4.02 (s, 3H, -OCH <sub>3</sub> )	DMSO-d <sub>6</sub>
Nicotinic Acid	13.5 (br s, 1H, -COOH), 9.13 (d, J=1.8 Hz, 1H, H-2), 8.83 (dd, J=4.8, 1.8 Hz, 1H, H-6), 8.32 (dt, J=8.0, 1.8 Hz, 1H, H-4), 7.58 (dd, J=8.0, 4.8 Hz, 1H, H-5)	DMSO-d <sub>6</sub>
Methyl Isonicotinate	8.77 (d, J=6.0 Hz, 2H, H-2, H-6), 7.82 (d, J=6.0 Hz, 2H, H-3, H-5), 3.92 (s, 3H, -OCH <sub>3</sub> )	CDCl <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm, Assignment	Solvent
6-(Methoxycarbonyl)nicotinic acid	No experimental data available in the searched sources.	-
Nicotinic Acid	167.1 (-COOH), 153.2 (C-6), 150.0 (C-2), 137.5 (C-4), 128.0 (C-3), 123.9 (C-5)	DMSO-d <sub>6</sub>
Methyl Isonicotinate	165.5 (C=O), 150.6 (C-2, C-6), 142.1 (C-4), 122.9 (C-3, C-5), 52.6 (-OCH <sub>3</sub> )	CDCl <sub>3</sub>

Table 3: IR Spectroscopic Data

Compound	Wavenumber (cm <sup>-1</sup> ), Assignment
6-(Methoxycarbonyl)nicotinic acid	~3000 (O-H stretch, carboxylic acid), ~1730 (C=O stretch, ester), ~1700 (C=O stretch, carboxylic acid), ~1600 (C=C stretch, aromatic)
Nicotinic Acid	3160 (C-H stretch), 3367 (O-H stretch, broad), 1698 (C=O stretch), 1617 (C=N stretch)[1]
Methyl Isonicotinate	3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1725 (C=O stretch, ester), 1595 (C=C stretch, aromatic), 1280 (C-O stretch)

Table 4: Mass Spectrometry Data

Compound	m/z, Assignment	Ionization Method
6-(Methoxycarbonyl)nicotinic acid	181 (M <sup>+</sup> ), 166 (M-CH <sub>3</sub> ) <sup>+</sup> , 122 (M-COOCH <sub>3</sub> ) <sup>+</sup>	GC-MS
Nicotinic Acid	123 (M <sup>+</sup> ), 106 (M-OH) <sup>+</sup> , 78 (M-COOH) <sup>+</sup>	ESI+
Methyl Isonicotinate	137 (M <sup>+</sup> ), 106 (M-OCH <sub>3</sub> ) <sup>+</sup> , 78 (M-COOCH <sub>3</sub> ) <sup>+</sup>	EI

## Experimental Protocols

Standardized protocols for acquiring the spectroscopic data presented above are crucial for reproducibility.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of the appropriate deuterated solvent (as specified in the data tables) in a 5 mm NMR tube.
- **<sup>1</sup>H NMR Spectroscopy:** Spectra were acquired on a 400 MHz spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- $^{13}\text{C}$  NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer with proton decoupling. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to TMS.

### Infrared (IR) Spectroscopy

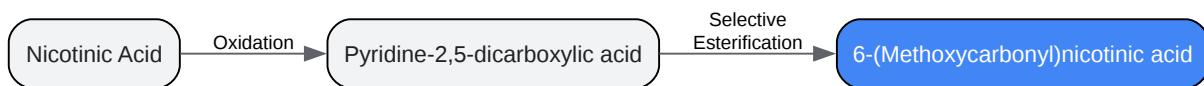
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was applied to the crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- Sample Introduction: For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent was injected into the gas chromatograph. For direct infusion ESI-MS, the sample was dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly into the mass spectrometer.
- Data Acquisition: Mass spectra were acquired in the appropriate mass range. The ionization method used is specified in the data table.

## Synthetic Pathway

The synthesis of **6-(Methoxycarbonyl)nicotinic acid** typically involves the selective oxidation of a suitable precursor followed by esterification, or the functionalization of a pre-existing nicotinic acid derivative. A plausible synthetic route starting from nicotinic acid is outlined below.



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Caption: Synthetic pathway to **6-(Methoxycarbonyl)nicotinic acid**.

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## References

- 1. Pyridine(110-86-1)  $^{13}\text{C}$  NMR [m.chemicalbook.com]
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